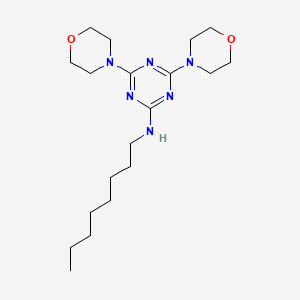
4,6-dimorpholin-4-yl-N-octyl-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimorpholin-4-yl-N-octyl-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimorpholin-4-yl-N-octyl-1,3,5-triazin-2-amine typically involves the substitution of chlorine atoms in cyanuric chloride with morpholine and octylamine. The reaction is carried out in a solvent such as dioxane or water, with sodium carbonate as a base. The reaction conditions often include heating to 70-80°C to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave irradiation has been explored to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimorpholin-4-yl-N-octyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the morpholine or octyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium carbonate and morpholine, with reaction conditions involving heating in solvents like dioxane or water.
Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation, but typical oxidizing agents include potassium permanganate, while reducing agents might include sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various triazine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4,6-Dimorpholin-4-yl-N-octyl-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 4,6-dimorpholin-4-yl-N-octyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dimethoxy-1,3,5-triazin-2-yl derivatives: These compounds share the triazine core but differ in their substituents, leading to variations in chemical properties and applications.
4,6-Di-4-morpholinyl-N-(4-nitrophenyl)-1,3,5-triazin-2-amine:
Uniqueness
4,6-Dimorpholin-4-yl-N-octyl-1,3,5-triazin-2-amine is unique due to its combination of morpholine and octyl substituents. This combination imparts specific chemical properties, such as solubility and reactivity, making it suitable for a wide range of applications in research and industry.
Eigenschaften
IUPAC Name |
4,6-dimorpholin-4-yl-N-octyl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N6O2/c1-2-3-4-5-6-7-8-20-17-21-18(24-9-13-26-14-10-24)23-19(22-17)25-11-15-27-16-12-25/h2-16H2,1H3,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYSVQNVFRGYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(benzylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4965785.png)
![3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4965788.png)

![N-(2-hydroxyethyl)tricyclo[4.3.1.13,8]undecane-1-carboxamide](/img/structure/B4965815.png)
![4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4965826.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4965832.png)



![5-{[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4965853.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(pyridin-2-ylsulfanyl)ethyl]glycinamide](/img/structure/B4965868.png)


![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B4965875.png)
